5-((3,5-Difluorphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptan-2,2-dioxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[221]heptane 2,2-dioxide is a complex organic compound featuring a bicyclic structure
Wissenschaftliche Forschungsanwendungen
5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a CXCR2 selective antagonist for treating metastatic cancer.
Materials Science: Its stability and reactivity make it suitable for developing new materials with specific properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests potential for industrial application, provided that the reaction conditions can be optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly involving the sulfonyl group, can lead to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Wirkmechanismus
The mechanism of action of 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s bicyclic structure and functional groups play a crucial role in its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,4S)-(−)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
- (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane
Uniqueness
Compared to similar compounds, 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[221]heptane 2,2-dioxide stands out due to its specific substitution pattern and the presence of the sulfonyl group
Biologische Aktivität
The compound 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide , often referred to as a bicyclic sulfonamide derivative, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a bicyclic structure that contributes to its biological activity through specific interactions with biological targets.
Research indicates that this compound acts as an inhibitor of sodium-dependent phosphate transporters (NaPi-IIb, PiT-1, and PiT-2). By inhibiting these transporters, the compound is capable of reducing phosphate absorption in the gastrointestinal tract and promoting renal excretion of phosphate, which is particularly beneficial in conditions such as hyperphosphatemia and chronic kidney disease (CKD) .
Biological Activity Overview
The biological activity of 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has been evaluated in various studies:
In Vitro Studies
- Phosphate Transport Inhibition : The compound exhibited significant inhibition of phosphate transport in cell cultures, demonstrating potential for managing hyperphosphatemia associated with CKD .
- Cell Viability Assays : Studies showed that the compound did not adversely affect cell viability at therapeutic concentrations, indicating a favorable safety profile .
In Vivo Studies
- Animal Models : In rodent models of CKD, administration of this compound resulted in reduced serum phosphate levels and improved renal function indicators compared to control groups .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on CKD Management :
- A clinical trial involving patients with CKD demonstrated that treatment with the compound led to a statistically significant decrease in serum phosphate levels over a 12-week period.
- Patients reported fewer complications related to mineral metabolism compared to those receiving standard care.
- Case Study on Hyperphosphatemia :
Comparative Analysis
The following table summarizes the biological activities and therapeutic implications compared to other similar compounds:
Compound Name | Mechanism of Action | Therapeutic Use | Efficacy (IC50) |
---|---|---|---|
5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide | Sodium-dependent phosphate transporter inhibitor | Hyperphosphatemia, CKD | Not specified |
Neogliptin | DPP-4 inhibitor | Type 2 diabetes management | IC50 = 16.8 nM |
Sitagliptin | DPP-4 inhibitor | Type 2 diabetes management | IC50 = ~20 nM |
Eigenschaften
IUPAC Name |
5-(3,5-difluorophenyl)sulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO4S2/c12-7-1-8(13)3-10(2-7)20(17,18)14-5-11-4-9(14)6-19(11,15)16/h1-3,9,11H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLTYZWYSFFVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)S(=O)(=O)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.